

Application Note: Simultaneous Quantification of Tenofovir and its Phosphates by HPLC-MS/MS

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Compound of Interest

Compound Name: *Tenofovir diphosphate disodium*

Cat. No.: *B15565623*

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Introduction

Tenofovir, a cornerstone in the treatment and prevention of HIV and Hepatitis B virus infections, is administered as prodrugs like tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[1][2] Upon administration, these prodrugs are metabolized to tenofovir, which is then intracellularly phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to DNA chain termination and halting viral replication.[1] Monitoring the levels of tenofovir and its phosphorylated metabolites is crucial for pharmacokinetic studies, assessing therapeutic efficacy, and monitoring patient adherence.[4][5] This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous analysis of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP) in biological matrices.

Principle

This method employs High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of tenofovir and its phosphorylated metabolites from endogenous matrix components. Subsequent detection and quantification are achieved using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), which offers high selectivity and sensitivity. The use of stable isotope-labeled internal standards (SIL-IS) for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

1. Materials and Reagents

- Standards: Tenofovir, Tenofovir-d6, Tenofovir Monophosphate, Tenofovir Diphosphate, and Tenofovir Diphosphate-d6 reference standards.
- Solvents: HPLC-grade acetonitrile, methanol, and water.
- Reagents: Formic acid, ammonium acetate, ammonia, and ice-cold 70% methanol.[1]
- Biological Matrix: Human plasma (K2EDTA), peripheral blood mononuclear cells (PBMCs), or dried blood spots (DBS).
- Sample Preparation: Solid-phase extraction (SPE) cartridges (weak anion exchange), protein precipitation reagents (e.g., acetonitrile, trifluoroacetic acid[6]), and cell lysis buffer.

2. Standard Solution Preparation

- Prepare individual stock solutions of tenofovir, TFV-MP, and TFV-DP and their respective internal standards in an appropriate solvent (e.g., water/methanol with 0.05% NaOH for tenofovir).[4]
- Prepare working solutions by diluting the stock solutions in methanol or water.[4]
- Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix with known concentrations of the analytes.

3. Sample Preparation

The choice of sample preparation method depends on the biological matrix.

3.1. Plasma (Protein Precipitation)[2][6]

- To 100 μ L of plasma, add the internal standard solution.
- Add 200 μ L of a precipitating agent like acetonitrile or 100 μ L of 1 M trifluoroacetic acid.[2][6]

- Vortex vigorously for 1 minute to ensure complete protein precipitation.[6]
- Centrifuge at high speed (e.g., 13,300 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[6]
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.[6]

3.2. Peripheral Blood Mononuclear Cells (PBMCs)[1]

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]
- Perform a cell count and centrifuge the counted cells.
- Lyse the cell pellet with ice-cold 70% methanol containing the internal standards.[1]
- Vortex vigorously and incubate on ice for 30 minutes.[1]
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
- The supernatant can be directly injected or further purified using SPE.

3.3. Dried Blood Spots (DBS)[7]

- Punch a 3 mm disc from the DBS card.
- Add 25 µL of 50% methanol and 400 µL of the internal standard solution for extraction.[7]
- Vortex and centrifuge.
- The supernatant is ready for analysis.

4. HPLC-MS/MS Analysis

Due to the high polarity of the analytes, hydrophilic interaction liquid chromatography (HILIC) or an anion exchange column is recommended.[4][8]

- HPLC System: A system capable of gradient elution.
- Analytical Column: Luna NH2, 150 × 0.3 mm, 3.0 µm or equivalent.[4][5]

- Mobile Phase A: Water with 0.025% ammonia.[4][5]
- Mobile Phase B: Acetonitrile.[4][5]
- Flow Rate: 0.3 - 0.6 mL/min.
- Injection Volume: 2 - 10 µL.[4][5]
- Mass Spectrometer: A tandem mass spectrometer with an ESI source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	10	90
2.0	90	10
3.0	90	10
3.1	10	90
5.0	10	90

Table 2: Mass Spectrometric Parameters (MRM Transitions)

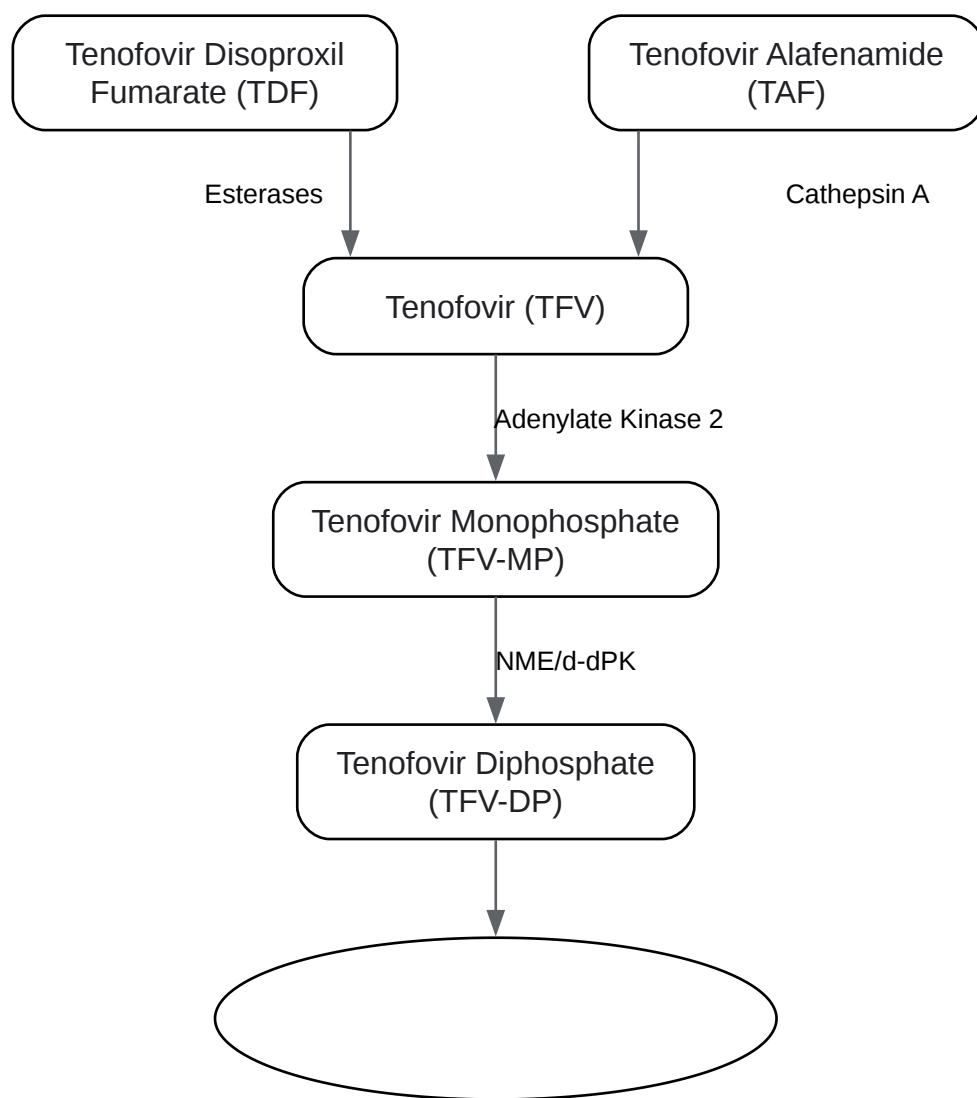
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tenofovir (TFV)	288.0	176.2[9]
Tenofovir-d6 (TFV-IS)	294.0	182.0
Tenofovir Monophosphate (TFV-MP)	368.0	176.0
Tenofovir Diphosphate (TFV-DP)	448.0	350.0[8]
Tenofovir Diphosphate-d4 (TFV-DP-IS)	452.0	354.0

Table 3: Method Validation Parameters

Parameter	Tenofovir	Tenofovir Diphosphate
Linearity Range (ng/mL)	0.25 - 256[4]	0.5 - 512[4]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.25[4]	0.5[4]
Accuracy (%)	91.63 – 109.18[4]	91.63 – 109.18[4]
Precision (%CV)	2.48 – 14.08[4]	2.48 – 14.08[4]

Visualization

Metabolic Activation of Tenofovir



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Metabolic activation of tenofovir prodrugs.

Experimental Workflow



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General workflow for TFV and its phosphates analysis.

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